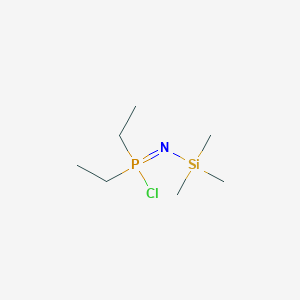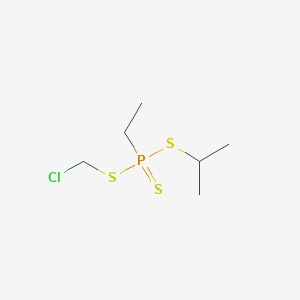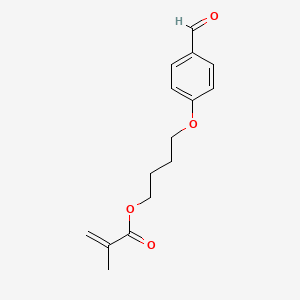
2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid is a synthetic organic compound with the molecular formula C19H34Cl2O2 and a molecular weight of 365.38 g/mol . It is primarily used in industrial applications and is known for its unique chemical structure, which includes a cyclopropyl ring substituted with dichloro and octyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid typically involves the cyclopropanation of an octyl-substituted alkene followed by chlorination. The reaction conditions often require the use of a strong base and a chlorinating agent to introduce the dichloro groups. The final step involves the esterification of the cyclopropyl intermediate with octanoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloro groups to hydrogen atoms, resulting in a less chlorinated product.
Substitution: The dichloro groups can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less chlorinated cyclopropyl derivatives.
Substitution: Formation of hydroxyl or amino-substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclopropyl ring and dichloro groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2-Dichloro-3-hexylcyclopropyl)hexanoic acid
- 2-(2,2-Dichloro-3-decylcyclopropyl)decanoic acid
- 2-(2,2-Dichloro-3-dodecylcyclopropyl)dodecanoic acid
Uniqueness
2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid is unique due to its specific octyl substitution, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific hydrophobicity and reactivity .
Propriétés
Numéro CAS |
90399-46-5 |
|---|---|
Formule moléculaire |
C19H34Cl2O2 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-(2,2-dichloro-3-octylcyclopropyl)octanoic acid |
InChI |
InChI=1S/C19H34Cl2O2/c1-3-5-7-9-10-12-14-16-17(19(16,20)21)15(18(22)23)13-11-8-6-4-2/h15-17H,3-14H2,1-2H3,(H,22,23) |
Clé InChI |
PUGMDTVJZGPEMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1C(C1(Cl)Cl)C(CCCCCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



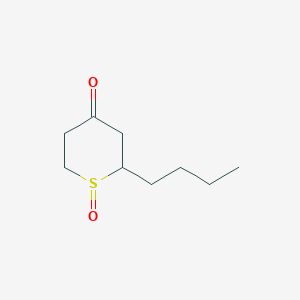
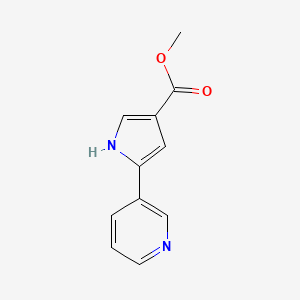
![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)

![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)

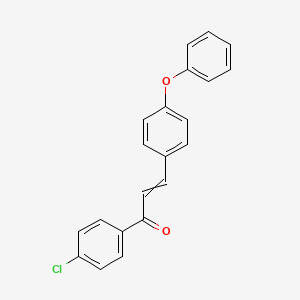
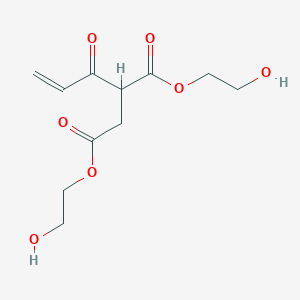
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)
